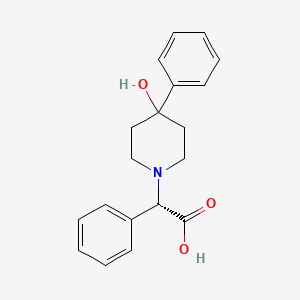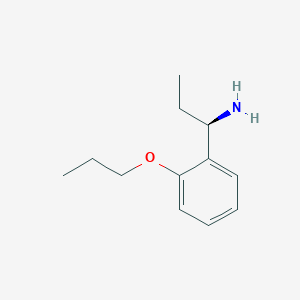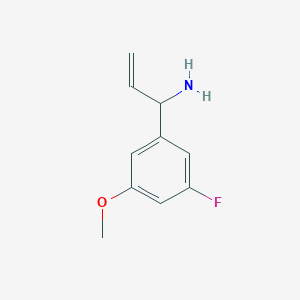
(S)-2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid is a complex organic compound that features a piperidine ring substituted with a hydroxy group and a phenyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid typically involves multi-step organic reactions. One common method starts with the preparation of 4-hydroxy-4-phenylpiperidine, which can be synthesized through the hydrogenation of phenylpiperidinone using palladium or rhodium catalysts . The next step involves the alkylation of the piperidine ring with phenylacetic acid derivatives under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are crucial to achieving the desired purity and efficiency.
化学反应分析
Types of Reactions
(S)-2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Major Products
Oxidation: 4-oxo-4-phenylpiperidine.
Reduction: 4-hydroxy-4-phenylpiperidine.
Substitution: Nitro-phenyl derivatives or halogenated phenyl derivatives.
科学研究应用
(S)-2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (S)-2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems by binding to receptors or inhibiting enzymes involved in neurotransmitter metabolism. This can lead to changes in neuronal activity and potential therapeutic effects in conditions such as depression and anxiety .
相似化合物的比较
Similar Compounds
4-Phenylpiperidine: A simpler analog that lacks the hydroxy and phenylacetic acid groups.
4-Hydroxy-4-phenylpiperidine: Similar structure but without the phenylacetic acid moiety.
Piperine: An alkaloid with a piperidine ring, known for its antioxidant properties.
Uniqueness
(S)-2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a hydroxy group, a phenyl group, and a phenylacetic acid moiety makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C19H21NO3 |
|---|---|
分子量 |
311.4 g/mol |
IUPAC 名称 |
(2S)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-2-phenylacetic acid |
InChI |
InChI=1S/C19H21NO3/c21-18(22)17(15-7-3-1-4-8-15)20-13-11-19(23,12-14-20)16-9-5-2-6-10-16/h1-10,17,23H,11-14H2,(H,21,22)/t17-/m0/s1 |
InChI 键 |
GTKDBOZODTZEDK-KRWDZBQOSA-N |
手性 SMILES |
C1CN(CCC1(C2=CC=CC=C2)O)[C@@H](C3=CC=CC=C3)C(=O)O |
规范 SMILES |
C1CN(CCC1(C2=CC=CC=C2)O)C(C3=CC=CC=C3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,5-Dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-4'-carbonitrile](/img/structure/B13035805.png)


![2-Bromo-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridine](/img/structure/B13035813.png)




![3-{[(Tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-ylpropanoate](/img/structure/B13035851.png)
![2-{[3-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino}ethanol](/img/structure/B13035857.png)
![(6S,9S)-8-(Benzo[b]thiophen-3-ylmethyl)-N-benzyl-6-(4-hydroxybenzyl)-2,9-dimethyl-4,7-dioxooctahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide](/img/structure/B13035864.png)
![1-Methyloctahydro-1H-cyclopenta[b]pyridin-6-amine](/img/structure/B13035873.png)
![methyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B13035880.png)
